

An In-depth Technical Guide to the Physical Properties of 2-Bromophenylhydrazine

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Compound of Interest

Compound Name: 2-Bromophenylhydrazine

Cat. No.: B091577

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: This technical guide provides a comprehensive overview of the physical properties of **2-Bromophenylhydrazine**, a key reagent and intermediate in organic synthesis and pharmaceutical development. This document moves beyond a simple recitation of data points to offer insights into the practical implications of these properties, the experimental methodologies for their determination, and the underlying structure-property relationships. This guide is intended to equip researchers with the foundational knowledge necessary for the safe and effective handling, application, and characterization of this compound.

Introduction: The Role and Importance of 2-Bromophenylhydrazine

2-Bromophenylhydrazine is a substituted aromatic hydrazine that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. Its utility extends to the development of various pharmaceutical agents and other fine chemicals. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring laboratory safety, and developing robust analytical methods. This guide will delve into the key physical characteristics of **2-Bromophenylhydrazine** in its free base form, with comparative data for its more commonly encountered hydrochloride salt.

Core Physical Properties: A Comparative Analysis

The physical properties of **2-Bromophenylhydrazine** are presented below, with a clear distinction between the free base and its hydrochloride salt. This distinction is critical, as the protonation of the hydrazine moiety significantly alters the intermolecular forces and, consequently, the physical characteristics of the compound.

Property	2-Bromophenylhydrazine (Free Base)	2-Bromophenylhydrazine Hydrochloride
CAS Number	16732-66-4	50709-33-6
Molecular Formula	C ₆ H ₇ BrN ₂	C ₆ H ₈ BrClN ₂
Molecular Weight	187.04 g/mol [1]	223.50 g/mol [2]
Appearance	Solid	White to light yellow crystalline powder[3]
Melting Point	46-48 °C	~189 °C (decomposes)[2][3]
Boiling Point	275.7 °C (Predicted)	275.7 °C at 760 mmHg[3]
Solubility	Data not readily available in quantitative terms. Expected to be soluble in many organic solvents.	Slightly soluble in methanol[3] [4]

Expert Insights: The significant difference in melting points between the free base and its hydrochloride salt is a direct consequence of the change from molecular solid to an ionic salt. The strong electrostatic interactions in the hydrochloride lattice require substantially more energy to overcome compared to the intermolecular forces (van der Waals forces and hydrogen bonding) in the free base. The decomposition of the hydrochloride salt at its melting point is a crucial consideration for any high-temperature applications. While the boiling point for the free base is a predicted value, it is reasonable to anticipate that, similar to other high molecular weight hydrazines, it may undergo some decomposition at elevated temperatures[5].

Delving Deeper: Structure-Property Relationships

The physical properties of **2-Bromophenylhydrazine** are intrinsically linked to its molecular structure. The presence of the bromine atom, the phenyl ring, and the hydrazine functional group all contribute to its observed characteristics.

- **The Phenyl Ring and Bromine Substituent:** The bulky and hydrophobic phenyl ring, along with the bromine atom, contributes significantly to the molecule's van der Waals interactions and influences its solubility in organic solvents. The position of the bromine atom (ortho to the hydrazine group) can induce steric effects that may influence crystal packing and reactivity.
- **The Hydrazine Moiety:** The -NHNH_2 group is the site of hydrogen bonding, a key intermolecular force that governs the melting and boiling points. The two nitrogen atoms and their associated hydrogens can act as both hydrogen bond donors and acceptors.
- **Impact of Protonation:** The formation of the hydrochloride salt introduces a positive charge on the hydrazine group, transforming it into a hydrazinium ion. This allows for strong ionic interactions with the chloride counter-ion, dramatically increasing the melting point and altering the solubility profile.

Caption: Relationship between molecular structure and physical properties.

Experimental Determination of Physical Properties: A Methodological Overview

To ensure the trustworthiness and accuracy of the reported physical properties, it is essential to employ standardized and well-validated experimental protocols.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically $0.5\text{-}1.0\text{ }^{\circ}\text{C}$) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol (Capillary Method):

- **Sample Preparation:** A small amount of the finely powdered, dry **2-Bromophenylhydrazine** is packed into a thin-walled capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality and Self-Validation: This method is self-validating in that a broad melting range is an immediate indicator of an impure sample, prompting further purification steps like recrystallization. The use of a calibrated thermometer or temperature probe is crucial for accuracy.

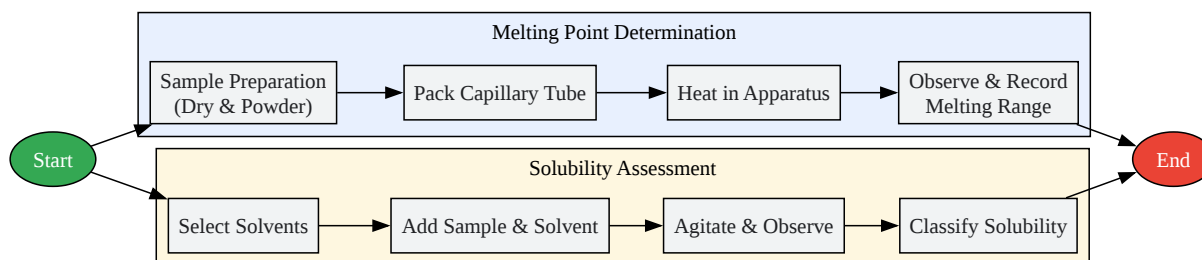
Solubility Assessment

Determining the solubility of **2-Bromophenylhydrazine** in various solvents is essential for its use in synthesis and for developing purification protocols. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized framework for determining water solubility[6][7][8]. For organic solvents, a qualitative or semi-quantitative approach is often sufficient for initial characterization.

Experimental Protocol (Qualitative Solubility):

- **Solvent Selection:** A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).
- **Sample and Solvent Addition:** A small, measured amount of **2-Bromophenylhydrazine** (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 1 mL) is added.
- **Observation:** The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as "soluble," "partially soluble," or "insoluble."
- **Heating (Optional):** If the compound is insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Expert Insights: The general principle of "like dissolves like" is a good starting point for predicting solubility. As a moderately polar molecule, **2-Bromophenylhydrazine** is expected to be more soluble in polar aprotic and protic organic solvents than in nonpolar solvents like hexane. Its solubility in acidic or basic aqueous solutions will be influenced by its pKa.



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